
4-(3-Acetylaminophenyl)benzoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetylaminophenyl)benzoic acid typically involves the acetylation of 3-aminobenzoic acid derivatives. One common method includes the reaction of 3-aminobenzoic acid with acetic anhydride under acidic conditions to form the acetylated product . The reaction is usually carried out at elevated temperatures to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(3-Acetylaminophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amino group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-(3-Acetylaminophenyl)benzoic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(3-Acetylaminophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting biochemical pathways related to inflammation and pain. The acetylamino group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the acetyl group.
3-Acetylaminobenzoic acid: Similar but with different positioning of the acetylamino group.
4-(Acetylamino)benzoic acid: Similar but with a different substitution pattern.
Uniqueness
4-(3-Acetylaminophenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetylamino group enhances its reactivity and binding affinity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(3-acetamidophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(17)16-14-4-2-3-13(9-14)11-5-7-12(8-6-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAHHGWAOXLJLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602472 | |
Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331758-81-7 | |
Record name | 3'-Acetamido[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50602472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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